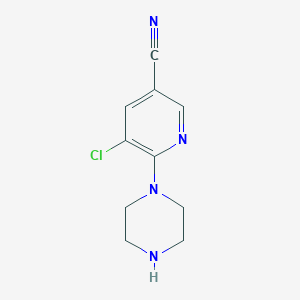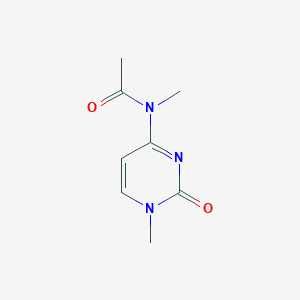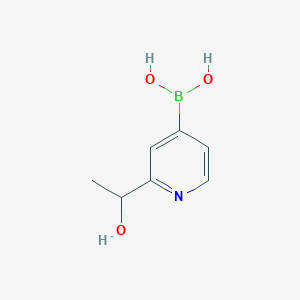
(2-(1-Hydroxyethyl)pyridin-4-yl)boronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1-Hydroxyethyl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a hydroxyethyl group. The unique structure of (2-(1-Hydroxyethyl)pyridin-4-yl)boronic acid makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Hydroxyethyl)pyridin-4-yl)boronic acid typically involves the reaction of 4-bromopyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of (2-(1-Hydroxyethyl)pyridin-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(2-(1-Hydroxyethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the boronic acid group under basic conditions.
Major Products Formed
Oxidation: Formation of (2-(1-Oxoethyl)pyridin-4-yl)boronic acid.
Reduction: Formation of (2-(1-Hydroxyethyl)piperidin-4-yl)boronic acid.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
(2-(1-Hydroxyethyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (2-(1-Hydroxyethyl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound binds to the active site of the enzyme, blocking its activity .
類似化合物との比較
Similar Compounds
4-Pyridinylboronic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
2-Pyridineboronic acid: Similar structure but different substitution pattern, affecting its reactivity.
Phenylboronic acid: Lacks the pyridine ring, resulting in different chemical properties.
Uniqueness
(2-(1-Hydroxyethyl)pyridin-4-yl)boronic acid is unique due to the presence of both a boronic acid group and a hydroxyethyl group on the pyridine ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds.
特性
分子式 |
C7H10BNO3 |
|---|---|
分子量 |
166.97 g/mol |
IUPAC名 |
[2-(1-hydroxyethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-5(10)7-4-6(8(11)12)2-3-9-7/h2-5,10-12H,1H3 |
InChIキー |
HAKOUSVOTZBIJP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)C(C)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


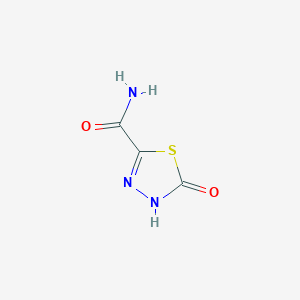
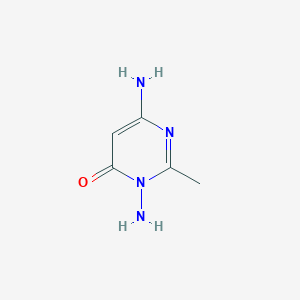
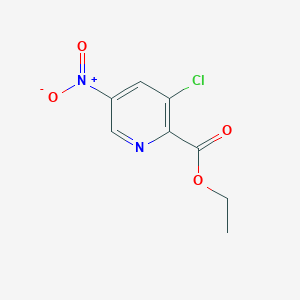
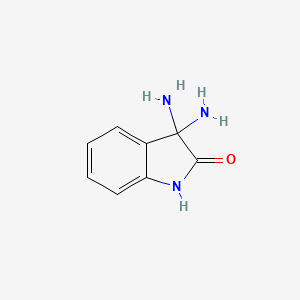

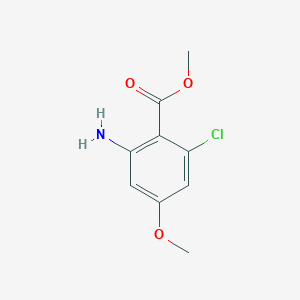



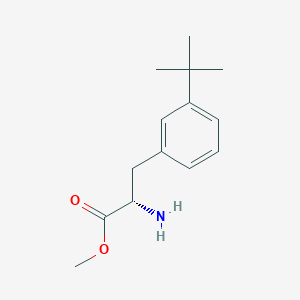
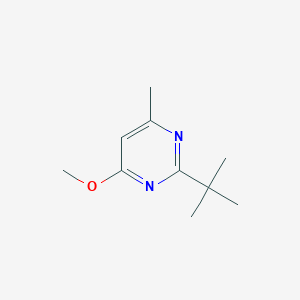
![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
